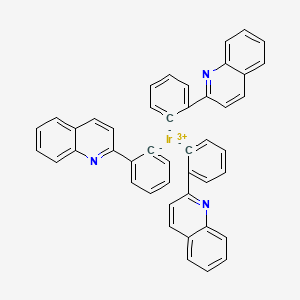
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H12N4O. It is a derivative of piperidine and triazole, which are both important scaffolds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperidine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another triazole derivative with similar chemical properties but different biological activities.
3-(1H-1,2,3-Triazol-4-yl)benzene: A compound with a triazole ring attached to a benzene ring, used in different research applications.
Uniqueness
3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is unique due to its combination of the piperidine and triazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H14Cl2N4O |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
3-(2H-triazol-4-yl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(2-1-3-8-5-7)6-4-9-11-10-6;;/h4,8,12H,1-3,5H2,(H,9,10,11);2*1H |
Clave InChI |
CBEIXALJAULCIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(C2=NNN=C2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)
![N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12314791.png)



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)
![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)


